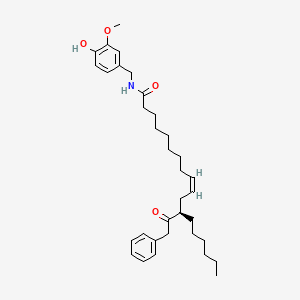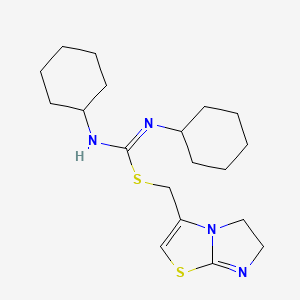![molecular formula C33H36N4O3 B10771755 [(2S)-2-aminopropyl] (2S)-6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate](/img/structure/B10771755.png)
[(2S)-2-aminopropyl] (2S)-6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-817,818 is a potent and selective non-peptide somatostatin subtype-5 receptor agonist. It is known for its ability to inhibit growth hormone release from rat pituitary cells and insulin release from mouse pancreatic islets in vitro . The compound has a molecular formula of C33H36N4O3 and a molecular weight of 536.67 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-817,818 involves the acylation of a benz[g]indole derivative with an amino acid ester. The key steps include:
Formation of the benz[g]indole derivative: This involves the cyclization of a naphthalene derivative with an appropriate reagent.
Industrial Production Methods
Industrial production of L-817,818 typically involves large-scale synthesis using the same synthetic routes but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the compound meets the required standards for research use .
Analyse Chemischer Reaktionen
Types of Reactions
L-817,818 primarily undergoes:
Oxidation: This reaction can modify the functional groups on the benz[g]indole ring.
Reduction: This can affect the ester and amide functionalities.
Substitution: This can occur on the aromatic rings or the amino acid side chain.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of L-817,818, which can be used to study the structure-activity relationship of the compound .
Wissenschaftliche Forschungsanwendungen
L-817,818 has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the structure and function of somatostatin receptors.
Biology: It helps in understanding the role of somatostatin in regulating hormone release.
Medicine: It is used in preclinical studies to explore potential therapeutic applications for conditions like acromegaly and diabetes.
Industry: It is used in the development of new drugs targeting somatostatin receptors
Wirkmechanismus
L-817,818 exerts its effects by selectively binding to the somatostatin subtype-5 receptor. This binding inhibits the release of growth hormone and insulin by activating downstream signaling pathways. The primary molecular targets include the somatostatin receptors on pituitary and pancreatic cells. The pathways involved include the inhibition of adenylate cyclase and the reduction of cyclic adenosine monophosphate levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-779,976: A selective somatostatin subtype-2 receptor agonist.
Seglitide: Another somatostatin receptor agonist with different subtype selectivity.
Octreotide: A widely used somatostatin analog with broader receptor selectivity
Uniqueness of L-817,818
L-817,818 is unique due to its high selectivity for the somatostatin subtype-5 receptor, making it a valuable tool for studying the specific functions of this receptor subtype. Its ability to selectively inhibit growth hormone and insulin release without affecting other somatostatin receptor subtypes sets it apart from other compounds .
Eigenschaften
Molekularformel |
C33H36N4O3 |
|---|---|
Molekulargewicht |
536.7 g/mol |
IUPAC-Name |
[(2S)-2-aminopropyl] (2S)-6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate |
InChI |
InChI=1S/C33H36N4O3/c1-21(35)20-40-33(39)29(12-6-7-17-34)36-30(38)19-28-27-16-15-23-9-4-5-11-26(23)32(27)37-31(28)25-14-13-22-8-2-3-10-24(22)18-25/h2-5,8-11,13-16,18,21,29,37H,6-7,12,17,19-20,34-35H2,1H3,(H,36,38)/t21-,29-/m0/s1 |
InChI-Schlüssel |
NFVRGDRCCNEGBS-LGGPFLRQSA-N |
Isomerische SMILES |
C[C@@H](COC(=O)[C@H](CCCCN)NC(=O)CC1=C(NC2=C1C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4)N |
Kanonische SMILES |
CC(COC(=O)C(CCCCN)NC(=O)CC1=C(NC2=C1C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-[[2-[[(5Z)-5-(2,6-dioxo-1,3-dipropylpurin-8-ylidene)-1-methyl-2H-pyrazol-3-yl]oxy]acetyl]amino]benzoate](/img/structure/B10771683.png)
![1-[4-(3-Hydroxypropyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B10771689.png)

![(1S,5S)-tert-butyl 3-(5-methyl-6-(2-methylpyridin-3-yloxy)pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B10771699.png)
![3-[bis(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid](/img/structure/B10771701.png)
![(1-{[(4r,6s)-8-Chloro-6-(2,3-Dimethoxyphenyl)-4h,6h-Pyrrolo[1,2-A][4,1]benzoxazepin-4-Yl]acetyl}piperidin-4-Yl)acetic Acid](/img/structure/B10771702.png)
![[3H]methyllycaconitine](/img/structure/B10771706.png)

![4-[5-(1-methylpyrazol-4-yl)-3-[2-(4-methyltriazol-1-yl)ethyl]imidazol-4-yl]benzonitrile](/img/structure/B10771715.png)

![tert-butyl 3-[5-methyl-6-(2-methylpyridin-3-yl)oxypyrimidin-4-yl]oxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B10771727.png)
![[(4S,4aS,8aR)-2-[3-(6-methoxypyridin-3-yl)-2-methylpropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone](/img/structure/B10771741.png)
![2-(1-(2-(8-Chloro-6-(2,3-dimethoxyphenyl)-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)acetyl)-4-piperidinyl)acetic Acid](/img/structure/B10771751.png)